molecular formula C13H13NO3 B11722884 Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B11722884
M. Wt: 231.25 g/mol
InChI Key: MBHFXBYWRYRXHL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H13NO3 It is a derivative of cinnamic acid and is characterized by the presence of a cyano group, a hydroxy group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate can be synthesized through a multi-step reaction process. One common method involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-hydroxy-3-(2-methylphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-hydroxy-3-(4-methoxyphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-hydroxy-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

Ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate is a compound of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 91024-54-3

The compound is characterized by the presence of a cyano group, a hydroxy group, and a phenyl ring substituted with a methyl group. These functional groups contribute to its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antioxidant Activity : The hydroxy and methoxy groups in the structure are known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage and has implications in aging and various diseases.
  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer activity by inhibiting the proliferation of certain cancer cell lines. The cyano group may interact with cellular proteins, leading to apoptosis in cancer cells .
  • Enzyme Modulation : The compound can modulate the activity of various enzymes through nucleophilic addition reactions facilitated by the cyano group and hydrogen bonding interactions from the hydroxy group.

Antioxidant Activity

Research has demonstrated that this compound can effectively reduce oxidative stress markers in vitro. In a study involving cell cultures exposed to oxidative agents, treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to controls.

Anticancer Activity

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values for these cell lines were reported in the range of 10–30 µM, indicating potent activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it possesses inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

  • Study on Antioxidant Effects :
    • In a controlled experiment, cells treated with this compound showed a reduction in lipid peroxidation levels by approximately 40% compared to untreated controls.
  • Anticancer Evaluation :
    • A study evaluated the effects on MCF-7 breast cancer cells, where treatment with the compound led to an increase in apoptotic markers (caspase activation) and a decrease in proliferation rates.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, anticancer
Ethyl 2-cyano-3-hydroxy-3-(4-nitrophenyl)prop-2-enoateStructureAntimicrobial, anticancer
Ethyl 2-cyano-3-hydroxy-3-(phenyl)prop-2-enoateStructureAntioxidant

Properties

IUPAC Name

ethyl 2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHFXBYWRYRXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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